
(2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidene group, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, to facilitate the formation of the hydrazone intermediate. The intermediate is then further reacted with hydroxylamine and methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antiviral and antibacterial agent.
Industry: It is used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylhydrazine: A simpler analog with similar reactivity but lacking the additional functional groups.
N-methyl-N-phenylhydrazine: Another related compound with similar structural features.
Hydroxypropanimidamide derivatives: Compounds with variations in the hydrazinylidene group or other substituents.
Uniqueness
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H18N4O |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
(2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide |
InChI |
InChI=1S/C16H18N4O/c1-13(17-18-14-9-5-3-6-10-14)16(19-21)20(2)15-11-7-4-8-12-15/h3-12,18,21H,1-2H3/b17-13+,19-16+ |
InChI-Schlüssel |
DWVLVUMICJOUKE-KTSULJHRSA-N |
Isomerische SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=N\O)/N(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


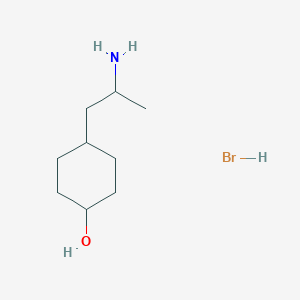


![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
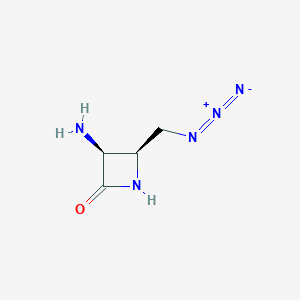
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

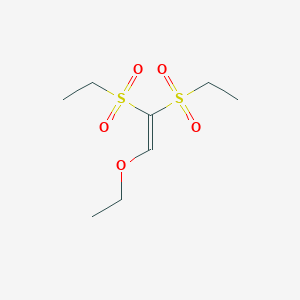
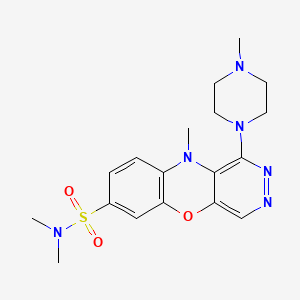
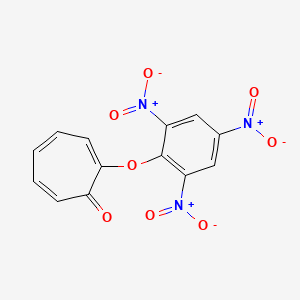

![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
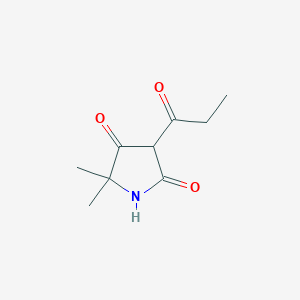
arsane](/img/structure/B14507262.png)
